molecular formula C14H12N4O3S B2727871 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile CAS No. 672949-31-4

2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile

Cat. No.: B2727871
CAS No.: 672949-31-4
M. Wt: 316.34
InChI Key: GBDYXNMPXNTMIP-UHFFFAOYSA-N
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Description

Introduction to Imidazoquinazoline Framework and Derivatives

Historical Context of Imidazoquinazoline Research

The imidazoquinazoline scaffold, a bicyclic system merging imidazole and quinazoline rings, has evolved significantly since its early synthetic explorations in the mid-20th century. Initial work focused on elucidating its reactivity patterns, as demonstrated by cyclization reactions involving 2-nitrobenzaldehyde and diamines. The 1970s marked pivotal advances with the development of copper-catalyzed Ullmann couplings, enabling efficient construction of fused quinazolines. By the 2010s, researchers began tailoring substituents to enhance bioactivity, exemplified by the introduction of sulfanyl groups and methoxy functionalities. Recent studies, such as those optimizing α-glucosidase inhibitors, underscore the scaffold’s adaptability in addressing unmet medical needs.

Significance of Sulfanylacetonitrile-Substituted Imidazoquinazolines

The integration of a sulfanylacetonitrile moiety at the 5-position of the imidazoquinazoline core introduces critical pharmacological advantages. Sulfur atoms enhance molecular polarizability and facilitate hydrogen bonding, while the nitrile group offers metabolic stability and synthetic versatility. Structural analyses reveal that the 8,9-dimethoxy groups electronically stabilize the quinazoline ring, as evidenced by NMR studies of analogous compounds. This substitution pattern also modulates solubility, as demonstrated by the compound’s partition coefficient (logP ≈ 2.1), derived from its molecular formula $$ \text{C}{14}\text{H}{12}\text{N}{4}\text{O}{3}\text{S} $$ . Comparative studies highlight that such derivatives exhibit superior binding affinities to biological targets compared to non-sulfurated analogs.

Table 1: Key Structural and Physicochemical Properties
Property Value/Description Source
Molecular Formula $$ \text{C}{14}\text{H}{12}\text{N}{4}\text{O}{3}\text{S} $$
Molecular Weight 316.34 g/mol
Key Functional Groups 8,9-Dimethoxy, 2-oxo, sulfanylacetonitrile
Synthetic Yield (Optimized) 68–72%

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-20-10-5-8-9(6-11(10)21-2)16-14(22-4-3-15)18-7-12(19)17-13(8)18/h5-6H,4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDYXNMPXNTMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Nitrobenzaldehyde Derivatives

A foundational approach involves the cyclocondensation of 2-nitrobenzaldehyde derivatives with amines or diamines. For example:

  • Step 1 : Reaction of 2-nitrobenzaldehyde with benzil in acetic acid under reflux forms 2-(2-nitrophenyl)-4,5-diphenyl-1 H-imidazole intermediates.
  • Step 2 : Reduction of the nitro group to an amine using SnCl₂·2H₂O in methanol.
  • Step 3 : Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol to yield imidazo[1,2-c]quinazoline-5-thiol derivatives.
  • Step 4 : Thiol-alkylation with chloroacetonitrile in dimethylformamide (DMF) using K₂CO₃ as a base, introducing the sulfanylacetonitrile moiety.

Key Conditions :

  • Temperature: 80°C for thiol-alkylation.
  • Yield: ~60–75% for the final step.

Two-Step Assembly via 4-Chloroquinazoline Intermediates

This method leverages 4-chloroquinazoline as a scaffold for imidazole ring formation:

  • Step 1 : Synthesis of 4-chloroquinazoline from anthranilic acid derivatives using Niementowski’s method (fusion with formamide).
  • Step 2 : Reaction with aziridines or ethylenediamine derivatives, followed by iodide-catalyzed rearrangement to form the 2,3-dihydroimidazo[1,2-c]quinazoline core.
  • Step 3 : Methoxylation at C8 and C9 positions using dimethyl sulfate (Me₂SO₄) in alkaline conditions.
  • Step 4 : Thiolation with thiourea and subsequent displacement with chloroacetonitrile.

Advantages :

  • High regioselectivity for methoxy groups at C8/C9.
  • Scalable up to 100 g batches.

Microwave-Assisted Synthesis

A modern approach employs microwave irradiation to accelerate key steps:

  • Step 1 : One-pot cyclization of 2-aminobenzamide derivatives with glyoxal in acetic acid under microwave conditions (150°C, 20 min).
  • Step 2 : Direct introduction of the sulfanylacetonitrile group via nucleophilic aromatic substitution (SNAr) using potassium thiocyanate (KSCN) and chloroacetonitrile.

Key Metrics :

  • Reaction time reduced from 12 h to 30 min.
  • Overall yield: ~55%.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Complexity
Cyclocondensation 2-Nitrobenzaldehyde, benzil SnCl₂, CS₂, chloroacetonitrile 60–75% Moderate
4-Chloroquinazoline Anthranilic acid, aziridines Me₂SO₄, thiourea 50–65% High
Microwave 2-Aminobenzamide, glyoxal KSCN, chloroacetonitrile 55% Low

Critical Reaction Optimization

Thiolation Efficiency

  • Challenges : Competing oxidation of thiol intermediates to disulfides.
  • Solutions : Use of inert atmosphere (N₂/Ar) and reducing agents (e.g., dithiothreitol).

Regioselective Methoxylation

  • Control : Selective methylation at C8/C9 requires precise stoichiometry of Me₂SO₄ and NaOH. Excess base leads to demethylation.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) for intermediate isolation.
  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>95%).

Industrial-Scale Considerations

  • Cost Drivers : Benzil and SnCl₂ are cost-intensive; microwave methods reduce energy consumption.
  • Safety : Chloroacetonitrile is toxic; alternatives like cyanogen bromide are less feasible due to lower yields.

Chemical Reactions Analysis

Types of Reactions

2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can reduce the nitro group to an amine.

  • Substitution: : Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfones and sulfoxides.

  • Reduction: : Amines.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds related to imidazoquinazoline derivatives exhibit promising anticancer properties. Specifically, the sulfanyl group in this compound may enhance its biological activity against various cancer cell lines by interfering with cellular proliferation and inducing apoptosis .
  • Antimicrobial Properties :
    • Research has shown that similar compounds can possess antimicrobial activities. The presence of the sulfanyl moiety may contribute to the inhibition of bacterial growth, making it a candidate for further studies in the development of new antibiotics .
  • Enzyme Inhibition :
    • The compound has potential as an enzyme inhibitor. It may act on specific targets involved in metabolic pathways or signal transduction, which could be beneficial in treating diseases where these pathways are dysregulated .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the effects of imidazoquinazoline derivatives on human breast cancer cells. The results demonstrated that compounds with structural similarities to 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various sulfanyl-containing compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the tested compounds exhibited varying degrees of antibacterial activity, with some derivatives showing efficacy comparable to standard antibiotics.

Mechanism of Action

The mechanism by which 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Position 5) Molecular Weight Key Functional Groups
2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile (Target) Imidazo[1,2-c]quinazolinone Sulfanyl-acetonitrile 398.42 g/mol Methoxy, Nitrile, Sulfide
Methyl 4-[(8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate Imidazo[1,2-c]quinazolinone Sulfanyl-butyl methyl ester 377.42 g/mol Methoxy, Ester, Sulfide
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Imidazo[1,2-c]quinazolinone Sulfanyl-octyl chain 443.59 g/mol Methoxy, Isopropyl, Long alkyl
2-{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide Triazolo[1,5-c]quinazoline Sulfanyl-acetamide with nitro 642.68 g/mol Nitro, Ethoxy, Amide

Key Observations :

Core Heterocycle Variation: The target compound and methyl butanoate analog () share the imidazo[1,2-c]quinazolinone core, whereas the triazoloquinazoline analog () replaces the imidazole ring with a triazole, likely altering binding affinity and metabolic stability.

Substituent Effects on Solubility and Bioavailability: The acetonitrile group in the target compound provides moderate polarity, contrasting with the lipophilic octyl chain in the isopropyl analog (), which may improve membrane permeability but reduce aqueous solubility . The methyl ester in the butanoate derivative () could act as a prodrug, hydrolyzing in vivo to a carboxylic acid, unlike the stable nitrile in the target compound .

This may influence target selectivity in enzyme inhibition .

Biological Activity

The compound 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile (CAS No. 672949-31-4) is a member of the quinazoline family known for its diverse biological activities, particularly in oncology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-proliferative effects and mechanisms of action.

  • Molecular Formula : C14H12N4O3S
  • Molecular Weight : 316.34 g/mol
  • Synonyms : 2-({8,9-dimethoxy-2-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile

Synthesis

The synthesis of 2-[(8,9-Dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetonitrile involves multi-step reactions starting from appropriate quinazoline precursors. The method typically includes the introduction of the sulfanyl group and subsequent modifications to achieve the desired structure.

Anti-Proliferative Activity

Recent studies have demonstrated that compounds within the quinazoline class exhibit significant anti-proliferative activity against various cancer cell lines. The biological evaluation often employs assays such as MTT to determine the half-maximal inhibitory concentration (IC50) values.

Table 1: Anti-Proliferative Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)
Compound 17LN-229 (Glioblastoma)3.5
Compound 17HCT-116 (Colorectal Carcinoma)4.0
Compound 17NCI-H460 (Lung Carcinoma)5.1

The data indicate that compounds with specific substitutions on the quinazoline ring can enhance cytotoxicity, particularly against chronic myeloid leukemia (CML) cell lines .

Kinase Inhibition

The mechanism of action for many quinazoline derivatives involves the inhibition of various kinases. Differential Scanning Fluorimetry (DSF) has been utilized to screen these compounds against a panel of kinases.

Table 2: Kinase Inhibition Profiles

CompoundKinase TargetΔTm (°C)
Compound 17EGFR+6.5
Compound 17VEGFR+7.0
Compound 17PDGFR+5.0

The results suggest that compound 17 stabilizes several kinases significantly better than controls like Staurosporine, indicating potential as a targeted therapy in cancer treatment .

Case Studies

A notable study evaluated the effects of compound 17 on multiple cancer types. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in treated cells. This dual action underscores its potential as a therapeutic agent.

Case Study Summary:

  • Study Design : Evaluated against nine cancer cell lines.
  • Findings :
    • Significant reduction in cell viability across multiple lines.
    • Induction of apoptosis confirmed through flow cytometry.

Q & A

Q. How can a hybrid experimental-computational approach enhance structure-activity relationship (SAR) studies for this compound?

  • Methodology :

Library Synthesis : Prepare analogs with systematic substitutions (e.g., methoxy → ethoxy, acetonitrile → propionitrile).

QSAR Modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (logP, polar surface area) with bioactivity.

Validation : Apply leave-one-out cross-validation to ensure model robustness .

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